The compound is classified under organic compounds, specifically as an alcohol due to the presence of a hydroxyl group (-OH) attached to a cyclopropyl group. Its molecular formula is , indicating it consists of 11 carbon atoms, 14 hydrogen atoms, one chlorine atom, and one oxygen atom. The compound can be found in databases such as PubChem, which provides comprehensive data on its properties and applications .
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-1-cyclopropylethanol can be approached through several methods, typically involving the following steps:
The parameters for these reactions, including temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity.
The molecular structure of 1-(5-Chloro-2-methoxyphenyl)-1-cyclopropylethanol can be explored through various analytical techniques:
The compound can be represented using various notations:
InChI=1S/C11H14ClO/c12-9-6-5-7(10(13)14)8(9)11(15)4/h5-6H,4H2,1-3H3
CC(C1CC1)C(C2=CC(=C(C=C2)Cl)OC)=O
These representations help in understanding the spatial arrangement of atoms within the molecule.
1-(5-Chloro-2-methoxyphenyl)-1-cyclopropylethanol is involved in various chemical reactions that leverage its functional groups:
These reactions are essential for developing more complex organic molecules and pharmaceuticals.
The physical and chemical properties of 1-(5-Chloro-2-methoxyphenyl)-1-cyclopropylethanol include:
These properties influence its handling and application in laboratory settings.
1-(5-Chloro-2-methoxyphenyl)-1-cyclopropylethanol has several scientific applications:
The ongoing research into this compound highlights its significance in advancing medicinal chemistry and organic synthesis.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5